molecular formula C20H19Cl2N7O6 B13813536 D-Glutamic acid, N-(4-((2-(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)ethyl)amino)-3,5-dichlorobenzoyl)- CAS No. 51865-65-7

D-Glutamic acid, N-(4-((2-(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)ethyl)amino)-3,5-dichlorobenzoyl)-

Cat. No.: B13813536
CAS No.: 51865-65-7
M. Wt: 524.3 g/mol
InChI Key: LUACTCWCHAJXRX-GFCCVEGCSA-N
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Description

(2R)-2-[[4-[2-(2-AMINO-4-OXO-1H-PTERIDIN-6-YL)ETHYLAMINO]-3,5-DICHLORO-BENZOYL]AMINO]PENTANEDIOIC ACID is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a pteridine ring, an ethylamino group, and a dichlorobenzoyl moiety. Its unique configuration makes it a subject of interest in chemical, biological, and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[4-[2-(2-AMINO-4-OXO-1H-PTERIDIN-6-YL)ETHYLAMINO]-3,5-DICHLORO-BENZOYL]AMINO]PENTANEDIOIC ACID involves multiple steps, starting with the preparation of the pteridine ring system. This is typically achieved through a series of condensation reactions involving appropriate precursors. The ethylamino group is introduced via nucleophilic substitution, followed by the attachment of the dichlorobenzoyl moiety through acylation reactions. The final step involves the coupling of the intermediate with pentanedioic acid under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to maximize yield and purity. This often involves the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[4-[2-(2-AMINO-4-OXO-1H-PTERIDIN-6-YL)ETHYLAMINO]-3,5-DICHLORO-BENZOYL]AMINO]PENTANEDIOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichlorobenzoyl moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

Scientific Research Applications

(2R)-2-[[4-[2-(2-AMINO-4-OXO-1H-PTERIDIN-6-YL)ETHYLAMINO]-3,5-DICHLORO-BENZOYL]AMINO]PENTANEDIOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-[[4-[2-(2-AMINO-4-OXO-1H-PTERIDIN-6-YL)ETHYLAMINO]-3,5-DICHLORO-BENZOYL]AMINO]PENTANEDIOIC ACID involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, leading to conformational changes that modulate their activity. This can result in the activation or inhibition of biochemical pathways, ultimately exerting its effects at the cellular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pteridine derivatives and dichlorobenzoyl-containing molecules. Examples are:

Uniqueness

The uniqueness of (2R)-2-[[4-[2-(2-AMINO-4-OXO-1H-PTERIDIN-6-YL)ETHYLAMINO]-3,5-DICHLORO-BENZOYL]AMINO]PENTANEDIOIC ACID lies in its combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

51865-65-7

Molecular Formula

C20H19Cl2N7O6

Molecular Weight

524.3 g/mol

IUPAC Name

(2R)-2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]-3,5-dichlorobenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H19Cl2N7O6/c21-10-5-8(17(32)27-12(19(34)35)1-2-13(30)31)6-11(22)14(10)24-4-3-9-7-25-16-15(26-9)18(33)29-20(23)28-16/h5-7,12,24H,1-4H2,(H,27,32)(H,30,31)(H,34,35)(H3,23,25,28,29,33)/t12-/m1/s1

InChI Key

LUACTCWCHAJXRX-GFCCVEGCSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Cl)NCCC2=CN=C3C(=N2)C(=O)NC(=N3)N)Cl)C(=O)N[C@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1Cl)NCCC2=CN=C3C(=N2)C(=O)NC(=N3)N)Cl)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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